Methyl 4-aminonicotinate fundamental properties
Methyl 4-aminonicotinate fundamental properties
An In-depth Technical Guide to Methyl 4-aminonicotinate: Core Properties and Applications
Authored by: A Senior Application Scientist
Abstract
Methyl 4-aminonicotinate is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, comprising a pyridine core, a nucleophilic amino group, and a modifiable methyl ester, renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, a validated synthetic protocol, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Pyridine Scaffold
Methyl 4-aminonicotinate (CAS RN: 16135-36-7) is a substituted pyridine derivative that has emerged as a crucial intermediate in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring to enhance solubility, modulate metabolic stability, and introduce hydrogen bonding capabilities through the ring nitrogen. The strategic placement of an amino group at the 4-position and a methyl carboxylate at the 3-position provides two orthogonal handles for chemical elaboration, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening. Its utility has been demonstrated in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammation.
Core Physicochemical & Structural Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and development. Methyl 4-aminonicotinate is typically a white to off-white crystalline solid, with key properties summarized below.[1][2]
Structural and Identification Data
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 16135-36-7 | [][4] |
| Molecular Formula | C₇H₈N₂O₂ | [][4][5] |
| Molecular Weight | 152.15 g/mol | [][4][5] |
| IUPAC Name | methyl 4-aminopyridine-3-carboxylate | [2][][5] |
| Synonyms | 4-Aminonicotinic Acid Methyl Ester, Methyl 4-aminopyridine-3-carboxylate | [4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | 288.7 °C (at 760 mmHg) | [1][] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 7.04 (Predicted) | [1] |
| InChI Key | OCARFFAPQGYGBP-UHFFFAOYSA-N | [2][] |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)N | [2][] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Methyl 4-aminonicotinate stems from the distinct reactivity of its three key functional groups: the aromatic amino group, the methyl ester, and the pyridine ring.
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Amino Group (C4-NH₂): This primary aromatic amine is a potent nucleophile and a key site for derivatization. It readily participates in standard amine chemistries such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and Sandmeyer-type reactions following diazotization. This functionality is crucial for extending the molecular framework and introducing diverse pharmacophores.
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Methyl Ester (C3-CO₂Me): The ester group serves as a versatile handle for modification. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid (4-aminonicotinic acid), which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.
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Pyridine Ring: The pyridine ring itself is electron-deficient, which influences its reactivity in aromatic substitution reactions. The nitrogen atom can act as a base or a nucleophile, allowing for N-alkylation or N-oxidation. The electronic nature of the ring, influenced by the electron-donating amino group and the electron-withdrawing ester group, directs the regioselectivity of further substitutions.
This trifunctional nature allows for a programmed, stepwise modification, making it an ideal scaffold for building combinatorial libraries for drug discovery programs.
Validated Synthesis Protocol: Boc-Deprotection
A common and highly efficient method for preparing Methyl 4-aminonicotinate involves the acid-catalyzed deprotection of its N-Boc protected precursor, Methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This approach is favored due to the stability of the Boc-protected intermediate and the clean, high-yielding nature of the deprotection step.
Rationale for Experimental Design
The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice. It temporarily masks the nucleophilic amino group, preventing it from interfering with reactions intended for other parts of a molecule during a multi-step synthesis. Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal because it is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the resulting salt. The final basic wash with saturated sodium bicarbonate is critical to neutralize the excess TFA and liberate the free amine from its trifluoroacetate salt, ensuring the final product is isolated in its neutral form.
Experimental Workflow
Step-by-Step Methodology
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Step 1: Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1]
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Step 2: Reaction: Stir the resulting solution at room temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Step 3: Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[1]
-
Step 4: Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]
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Step 5: Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-aminonicotinate as a solid. The reported yield for this procedure is exceptionally high (99.1%).[1]
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Step 6: Characterization: Confirm product identity and purity via mass spectrometry (a molecular ion peak at m/z 153.1 is expected) and NMR spectroscopy.[1]
Applications in Drug Discovery and Medicinal Chemistry
Methyl 4-aminonicotinate is a valuable building block for creating compounds with diverse biological activities. Its structural features are frequently found in molecules designed to interact with specific biological targets.
-
Oncology: The pyridine scaffold is integral to many kinase inhibitors. The amino and ester groups on Methyl 4-aminonicotinate provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of kinases, such as MNK1 and MNK2, which are implicated in cancer progression.[]
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Metabolic Diseases: It has served as a starting material for the synthesis of glucokinase activators.[6] These compounds are being investigated as a potential therapeutic approach for type 2 diabetes by enhancing glucose sensing in pancreatic beta-cells.
-
Infectious & Inflammatory Diseases: The versatility of this scaffold allows for its incorporation into novel antiviral and anti-inflammatory agents.[7] Its ability to be readily functionalized enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against viral targets or inflammatory pathways.
-
Agrochemicals: Beyond pharmaceuticals, its derivatives are also explored in agrochemical research for the development of new pesticides and herbicides.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 4-aminonicotinate is essential for ensuring safety.
Hazard Identification
Based on aggregated GHS data, Methyl 4-aminonicotinate is classified with the following hazards:
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is noted to be air-sensitive and should be stored under an inert gas.[8]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if swallowed.
Conclusion
Methyl 4-aminonicotinate is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and reliable building block. For drug development professionals and synthetic chemists, this molecule represents a versatile platform for the rational design and discovery of novel small-molecule therapeutics and other advanced materials. Its continued application in diverse synthetic programs underscores its fundamental role in modern chemistry.
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Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]
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Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
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Methyl 6-aminonicotinate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]
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methyl nicotinate, 93-60-7. The Good Scents Company. [Link]
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Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]
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Methyl isonicotinate. Wikipedia. [Link]
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